molecular formula C9H8N2 B1205038 2-Methyl-1,5-naphthyridine CAS No. 7675-32-3

2-Methyl-1,5-naphthyridine

Cat. No. B1205038
Key on ui cas rn: 7675-32-3
M. Wt: 144.17 g/mol
InChI Key: KIWHWEDXEGNASX-UHFFFAOYSA-N
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Patent
US08987269B2

Procedure details

A mixture of 2-methyl-1,5-naphthyridine (8-2) (2.9 g, 20.1 mmol) and SeO2(2.2 g, 20.1 mmol) in 40 mL of dioxane was refluxed for 3 h. After cooled to room temperature, the reaction mixture was concentrated. The residue was treated with brine and extracted with DCM/i-PrOH=4/1. The organic layer was washed with brine, dried over Na2SO4, concentrated and purified by chromatography on silica gel to afford the title compound (1.81 g).
Quantity
2.9 g
Type
reactant
Reaction Step One
[Compound]
Name
SeO2
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][N:8]=2)[N:3]=1.[O:12]1CCOCC1>>[N:3]1[C:4]2[C:9](=[N:8][CH:7]=[CH:6][CH:5]=2)[CH:10]=[CH:11][C:2]=1[CH:1]=[O:12]

Inputs

Step One
Name
Quantity
2.9 g
Type
reactant
Smiles
CC1=NC2=CC=CN=C2C=C1
Name
SeO2
Quantity
2.2 g
Type
reactant
Smiles
Name
Quantity
40 mL
Type
reactant
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 3 h
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
The residue was treated with brine
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM/i-PrOH=4/1
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC2=NC=CC=C12)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.81 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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